![molecular formula C18H25ClN2O3S B2835212 3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 1903383-08-3](/img/structure/B2835212.png)
3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one
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Description
3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25ClN2O3S and its molecular weight is 384.92. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The piperazine moiety in this compound has been explored for its antibacterial properties . Researchers investigate its effectiveness against various bacterial strains, aiming to develop novel antibiotics.
- Derivatives containing arylpiperazine moieties have shown promise as antifungal agents . Scientists study their efficacy against fungal infections, potentially leading to new treatments.
- The piperazine ring is a common structural motif in drugs targeting adrenergic receptors. For instance, naftopidil, an arylpiperazine ether derivative, is used to treat benign prostatic hyperplasia (BPH) in Japan .
- Piperazine-based compounds are investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . Researchers explore their effects on neuronal function and neuroprotection.
- Although not recommended for medical use, piperazine derivatives are sometimes used illicitly as psychoactive substances . Their effects on the central nervous system are studied.
- Researchers employ various techniques (HRMS, IR, 1H, and 13C NMR) to characterize the structure of this compound . Understanding its properties aids in further applications.
Antibacterial Agents
Antifungal Activity
Adrenergic Receptor Modulation
Neurodegenerative Diseases
Psychoactive Substances
Chemical Synthesis and Characterization
properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-3-1-2-15(14-16)4-5-18(22)21-10-8-20(9-11-21)17-6-12-25(23,24)13-7-17/h1-3,14,17H,4-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRVJTHXGYWOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one |
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